tert-Butyl 4-hydroxypent-2-ynoate
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Overview
Description
Tert-Butyl 4-hydroxypent-2-ynoate is a chemical compound with the CAS Number: 1000021-62-4 . It has a molecular weight of 170.21 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C9H14O3/c1-7(10)5-6-8(11)12-9(2,3)4/h7,10H,1-4H3 .Physical and Chemical Properties Analysis
This compound is stored at room temperature . The compound contains a total of 27 bond(s). There are 11 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Scientific Research Applications
1. Catalysis and Organic Synthesis
tert-Butyl 4-hydroxypent-2-ynoate plays a significant role in organic synthesis. In a study by Hermann and Brückner (2018), tert-Butyl 2,5-diaryl-3-oxopent-4-ynoates were activated by Ag(I) salts for de-tert-butylating π-cyclizations, leading to the formation of hydroxypyrone or pulvinone compounds. This process is crucial for organic synthesis involving selective formations induced by counterion and additive optimization (Hermann & Brückner, 2018).
2. Asymmetric Synthesis
Morokuma et al. (2008) utilized this compound derivatives in the asymmetric synthesis of (+)-trachyspic acid, which is known as a tumor cell heparanase inhibitor. This demonstrates the compound's role in the synthesis of biologically active molecules (Morokuma et al., 2008).
3. Coordination Chemistry
In coordination chemistry, this compound and its derivatives are used to study spin interactions in zinc complexes. A study by Orio et al. (2010) on Schiff and Mannich bases highlights its application in understanding the magnetic coupling and electronic properties of zinc complexes (Orio et al., 2010).
4. Synthesis of Natural Products
The compound is also utilized in the synthesis of natural products. Hoyer et al. (1991) reported the use of tert-butyl propiolate ion, a derivative of this compound, in the synthesis of parasorbic acid and massoilactone, demonstrating its utility in the creation of naturally derived lactones (Hoyer et al., 1991).
5. Peptide Synthesis
Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline, a derivative of this compound, for use in peptide synthesis. This highlights its application in the development of sensitive probes for medicinal chemistry (Tressler & Zondlo, 2014).
6. Material Science
In material science, this compound derivatives are used for the synthesis of processable and multichromic polymers. A study by Ozyurt et al. (2008) on the synthesis of polythiophene derivatives demonstrates its role in creating electrochromic materials with various applications in electronics (Ozyurt et al., 2008).
Mechanism of Action
Target of Action
Tert-Butyl 4-hydroxypent-2-ynoate is a complex organic compoundIt’s worth noting that similar compounds have been used as precursors to biologically active natural products like indiacen a and indiacen b .
Mode of Action
As a chemical compound, it likely interacts with its targets through chemical reactions, possibly acting as a precursor in the synthesis of other compounds .
Biochemical Pathways
It’s plausible that it could be involved in the synthesis pathways of certain biologically active compounds .
Result of Action
As a potential precursor to biologically active compounds, it may contribute to the effects observed from these compounds .
Properties
IUPAC Name |
tert-butyl 4-hydroxypent-2-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7(10)5-6-8(11)12-9(2,3)4/h7,10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRTUWJPAWOQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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